molecular formula C20H22N4O2S2 B2942896 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide CAS No. 894010-26-5

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide

Cat. No. B2942896
CAS RN: 894010-26-5
M. Wt: 414.54
InChI Key: PWVRYENOZQEPKZ-UHFFFAOYSA-N
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Description

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O2S2 and its molecular weight is 414.54. The purity is usually 95%.
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Scientific Research Applications

Central Nervous System (CNS) Activities

Research indicates that imidazo[1,2-b]pyridazines, which share structural similarities with the specified compound, have been synthesized and examined for activity in the central nervous system (CNS). These compounds have shown binding affinity to rat brain membranes, suggesting potential applications in neuroscience research or drug development targeting the CNS (Barlin, Davies, Ireland, & Zhang, 1992).

Antimicrobial and Anti-Inflammatory Activities

Another study highlights the preparation and testing of acetamido pyrrolyl oxazoles/thiazoles/imidazoles for their antimicrobial and anti-inflammatory activities. This suggests that compounds with a similar acetamide framework could be explored for their efficacy in treating infections and reducing inflammation (Sowmya, Basha, Devi, Lavanyalatha, Padmaja, & Padmavathi, 2017).

Anticancer Activities

Further research has been conducted on acetamide derivatives for their anticancer activities. Specifically, derivatives synthesized by reacting certain precursors with 2-chloro-N-(thiazol-2-yl)acetamide compounds have shown reasonable anticancer activity against a variety of human tumor cell lines, including those of melanoma. This points towards the potential application of structurally related compounds in cancer therapy (Duran & Demirayak, 2012).

Antifungal Effect

Moreover, the antifungal effect of derivatives containing heterocyclic compounds has been studied, showing significant activity against types of fungi such as Aspergillus terreus and Aspergillus niger. This research suggests that compounds with similar chemical frameworks could serve as potent antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These properties could influence how this compound interacts with its targets.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets and pathways affected by the compound.

Action Environment

The solubility properties of thiazole could influence how it behaves in different environments . Additionally, the compound’s interactions with its targets and effects on biochemical pathways could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules.

properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-13-20(28-14(2)22-13)17-8-9-19(24-23-17)27-12-18(25)21-11-10-15-4-6-16(26-3)7-5-15/h4-9H,10-12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVRYENOZQEPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide

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